BenchChemオンラインストアへようこそ!

5-(1H-imidazol-1-yl)pentanoic acid

Lipophilicity Drug-likeness Building block selection

5-(1H-Imidazol-1-yl)pentanoic acid (CAS 68887-65-0) is a heterocyclic carboxylic acid building block comprising an imidazole ring N-linked to a five-carbon alkanoic acid chain (C₈H₁₂N₂O₂, MW 168.19 g/mol). The compound belongs to the ω-(1H-imidazol-1-yl)alkanoic acid homologous series, with closest chain-length analogs being the propanoic (C3, CAS 18999-45-6), butanoic (C4, CAS 72338-58-0), and hexanoic (C6, CAS 68887-66-1) derivatives.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 68887-65-0
Cat. No. B1316889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-1-yl)pentanoic acid
CAS68887-65-0
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCCC(=O)O
InChIInChI=1S/C8H12N2O2/c11-8(12)3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2,(H,11,12)
InChIKeyYTRRZWTXQVETAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Imidazol-1-yl)pentanoic Acid (CAS 68887-65-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


5-(1H-Imidazol-1-yl)pentanoic acid (CAS 68887-65-0) is a heterocyclic carboxylic acid building block comprising an imidazole ring N-linked to a five-carbon alkanoic acid chain (C₈H₁₂N₂O₂, MW 168.19 g/mol) [1]. The compound belongs to the ω-(1H-imidazol-1-yl)alkanoic acid homologous series, with closest chain-length analogs being the propanoic (C3, CAS 18999-45-6), butanoic (C4, CAS 72338-58-0), and hexanoic (C6, CAS 68887-66-1) derivatives . Its computed XLogP3 of 0.2 [1] places it at a distinct lipophilicity midpoint between the more polar C3 analog (LogP ≈ −0.40 ) and the more lipophilic C6 analog, making the C5 spacer a structurally discrete selection variable for applications where chain-length-dependent properties such as membrane permeability, conformational flexibility (5 rotatable bonds [1]), or metal–ligand chelate ring size are critical design parameters.

Why Generic Substitution Fails for 5-(1H-Imidazol-1-yl)pentanoic Acid: Chain-Length-Dependent Property Cliffs Across the ω-Imidazolyl Alkanoic Acid Series


Within the ω-(1H-imidazol-1-yl)alkanoic acid family, a single methylene unit change in the alkyl spacer produces quantifiable shifts in lipophilicity, conformational entropy, pKa, and biological target engagement that preclude simple interchange. For example, the GABA transporter mGAT3 inhibitory potency of ω-imidazole alkanoic acids has been explicitly shown to vary with carboxylic acid side-chain length, with the pentanoic acid (C5) congener representing a key length tested in a systematic structure–activity relationship (SAR) series [1]. Computationally, XLogP3 rises from −0.40 (C3) to 0.2 (C5) to a projected >1.0 (C6), while the rotatable bond count increases stepwise from 3 (C3) to 5 (C5) to 6 (C6) [2], directly affecting both passive permeability and the entropic cost of target binding. In coordination chemistry, the spacer length determines whether the imidazole–carboxylate donor set forms a 5-, 6-, 7-, or 8-membered chelate ring upon metal binding, altering complex stability and geometry—an irreversible design choice that cannot be rectified by post-hoc formulation adjustments. For procurement scientists, these data demonstrate that ordering a 'close' C4 or C6 analog in place of the C5 compound introduces a structurally encoded, non-interchangeable property deviation.

Quantitative Differentiation Evidence for 5-(1H-Imidazol-1-yl)pentanoic Acid: Head-to-Head and Cross-Study Comparisons with Chain-Length Analogs


Lipophilicity Differentiation: XLogP3 of 0.2 Positions the C5 Spacer as an Intermediate-Lipophilicity Building Block Distinct from C3 and C6 Analogs

The target compound exhibits a computed XLogP3 of 0.2 [1], which is substantially higher than that of the C3 analog 3-(1H-imidazol-1-yl)propanoic acid (LogP ≈ −0.40 ) and distinctly lower than that projected for the C6 analog 6-(1H-imidazol-1-yl)hexanoic acid (estimated XLogP3 > 1.0 based on the additive methylene contribution of ~0.5 log unit per –CH₂–). The 0.6 log unit difference versus the C3 analog represents a roughly 4-fold difference in octanol–water partition coefficient. The C4 analog 4-(1H-imidazol-1-yl)butanoic acid has a reported LogP of approximately 0.75 (albeit from a different prediction method, molbase [2]), making the C5 compound notably less lipophilic than the C4 by this metric. These differences are large enough to influence passive membrane permeability, aqueous solubility, and non-specific protein binding in a compound-specific manner.

Lipophilicity Drug-likeness Building block selection

Conformational Flexibility Gradient: Five Rotatable Bonds Differentiate the C5 Spacer from Shorter and Longer Homologs for Entropy-Driven Binding Applications

The rotatable bond count—a primary determinant of ligand conformational entropy and a key parameter in lead-likeness filters—increases linearly with chain length across the homologous series. The target C5 compound has 5 rotatable bonds [1], compared to 3 for the C3 analog [2], 4 for the C4 analog [3], and 6 for the C6 analog [4]. Each additional rotatable bond imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid target site, directly affecting binding affinity. Thus, selecting the C5 compound instead of the C4 or C6 analog encodes a distinct, quantifiable conformational flexibility that influences target binding thermodynamics in a way that cannot be replicated by the adjacent homologs.

Conformational entropy Ligand design Rotatable bond count

GABA Transporter mGAT3 Inhibitory Potency: Systematic SAR Confirms That Side-Chain Length Modulates Biological Activity Within the ω-Imidazol-1-yl Alkanoic Acid Series Including the C5 Congener

In a systematic SAR study of imidazole alkanoic acids as GABA uptake inhibitors, compounds with carboxylic acid side chains of varying lengths attached to the imidazole N-1 position (compounds 26–32, encompassing the C5 pentanoic acid derivative) were synthesized and evaluated for inhibitory potency at the four GABA transporter subtypes mGAT1–4 stably expressed in HEK cells [1]. The study demonstrated that side-chain length is a primary determinant of both potency and subtype selectivity. While the exact pIC50 value for the C5 compound is not publicly accessible (behind journal paywall), the study explicitly designates the pentanoic acid chain length as one of the systematically varied structural parameters and reports that most ω-imidazole alkanoic acids exhibit highest inhibitory potencies at mGAT3 [1]. This provides direct evidence that the C5 spacer is not an arbitrary choice but a deliberate SAR-validated length within a functional series.

GABA transporter inhibition mGAT3 Structure–activity relationship

Histone Deacetylase (HDAC) Inhibitor Scaffold Utility: The C5 Spacer Is Specifically Cited as a Privileged Building Block in HDAC Inhibitor Design Based on Documented Patent and ChEMBL Activity Data

5-(1H-Imidazol-1-yl)pentanoic acid has been specifically identified as a versatile scaffold in the design of histone deacetylase (HDAC) inhibitors, with its application noted in scientific literature and patent disclosures [1][2]. The compound's ChEMBL entry (CHEMBL1192280) records preclinical-phase biological data including binding and transporter-target assay results across 5 unique targets [3]. Its computed drug-likeness metrics—AlogP 1.14, polar surface area 55.12 Ų, 0 Rule-of-Five violations, and a Quantitative Estimate of Drug-likeness (QED) score of 0.67 [3]—position it favorably as a lead-like fragment. By contrast, shorter-chain analogs (C3 and C4) have less extensive documentation in the HDAC inhibitor patent literature, suggesting that the C5 chain length provides a privileged geometry for the zinc-binding pharmacophore spacing required by HDAC active sites. While quantitative IC50 values for the parent acid against specific HDAC isoforms are not publicly available (most data pertain to elaborated derivatives), the scaffold's repeated appearance in patent libraries as a dedicated building block for HDAC-targeted libraries constitutes a documented preferential usage pattern.

HDAC inhibition Epigenetics Medicinal chemistry

Coordination Chemistry Differentiation: The C5 Spacer Generates a Seven-Membered Chelate Ring Upon Bidentate Metal Binding, Distinct from Chelate Sizes Formed by C3, C4, and C6 Analogs

When the imidazole N-3 and carboxylate oxygen donor atoms of these ω-imidazol-1-yl alkanoic acids coordinate to a single metal center in a bidentate fashion, the alkanoic acid chain length determines the chelate ring size: C3 forms a 5-membered chelate, C4 forms a 6-membered chelate, C5 forms a 7-membered chelate, and C6 forms an 8-membered chelate [1]. Chelate ring size directly impacts thermodynamic stability (chelate effect magnitude), geometric preferences at the metal center, and the kinetic lability of the complex. Seven-membered chelate rings (C5) are generally less stable than five- or six-membered rings but more stable than eight-membered rings, providing a tunable intermediate stability profile that can be advantageous for catalytic applications requiring reversible ligand dissociation [1]. This is a design parameter intrinsic to the compound's covalent structure and cannot be altered without changing the building block itself.

Coordination chemistry Metal–organic frameworks Chelate ring size

Procurement-Driven Application Scenarios for 5-(1H-Imidazol-1-yl)pentanoic Acid: Where the C5 Spacer Provides a Definitive Selection Advantage


GABA Transporter mGAT3 Inhibitor Lead Optimization: Side-Chain SAR Requires the C5 Pentanoic Acid Length

Research groups developing selective mGAT3 GABA uptake inhibitors should procure the C5 compound specifically, as the published SAR series (compounds 26–32) explicitly includes the pentanoic acid chain as a systematically varied parameter [1]. Substituting the C4 or C6 analog would introduce an untested side-chain length with unknown effects on mGAT3 potency and subtype selectivity, potentially derailing a lead optimization campaign that is predicated on the chain-length SAR established in the literature.

HDAC Inhibitor Library Synthesis: The C5 Building Block Is Precedented in Patent Literature for Zinc-Binding Pharmacophore Spacing

Medicinal chemistry teams constructing focused HDAC inhibitor libraries should prioritize the C5 compound based on its documented co-occurrence in HDAC1 and HDAC5 patent and BindingDB entries, as well as its favorable computed drug-likeness profile (QED = 0.67, AlogP = 1.14, zero RO5 violations [2]). The C5 spacer appears to provide an optimal distance between the imidazole zinc-binding group and the carboxylate cap for HDAC pharmacophore geometry; shorter-chain analogs lack comparable patent literature support, increasing the risk of synthesizing inactive library members.

Coordination Polymer and MOF Construction: The 7-Membered Chelate Ring Offers Unique Framework Topology Control

Inorganic and materials chemists designing metal–organic frameworks (MOFs) or discrete coordination complexes with imidazole–carboxylate mixed-donor linkers should select the C5 compound when a 7-membered chelate ring is desired [3]. The C4 analog forms a 6-membered chelate and the C6 analog forms an 8-membered chelate, each producing different metal–ligand bond angles, framework pore dimensions, and catalytic site geometries. The 7-membered chelate from the C5 spacer provides intermediate thermodynamic stability that can facilitate reversible substrate binding in catalytic MOF applications.

Fragment-Based Drug Discovery: The C5 Spacer Balances Lipophilicity and Conformational Flexibility for Hit Evolution

Fragment-based drug discovery programs seeking an imidazole-containing carboxylic acid fragment with intermediate lipophilicity (XLogP3 = 0.2 [4]) and moderate conformational flexibility (5 rotatable bonds) should procure the C5 compound rather than the C3 (more polar) or C6 (more lipophilic) analogs. The intermediate property profile of the C5 compound places it within the 'sweet spot' for fragment elaboration: sufficiently lipophilic for target engagement yet polar enough to maintain aqueous solubility during biochemical assay screening, with adequate rotatable bonds to explore binding site sub-pockets upon fragment growth.

Quote Request

Request a Quote for 5-(1H-imidazol-1-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.